(S,S,R,R)-Orlistat, also known as tetrahydrolipstatin, is a potent and irreversible inhibitor of pancreatic lipase. [, , , ] It is a derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. [] In scientific research, (S,S,R,R)-Orlistat serves as a valuable tool for studying lipid metabolism, pancreatic lipase function, and the development of novel anti-obesity therapies. [, , , ]
(S,S,R,R)-Orlistat, commonly referred to simply as orlistat, is a synthetic organic compound developed as a lipase inhibitor for the management of obesity. It is a saturated derivative of lipstatin, which is a natural inhibitor of pancreatic lipases derived from the bacterium Streptomyces toxytricini. The compound's primary mechanism of action involves inhibiting the absorption of dietary fats by blocking the activity of gastric and pancreatic lipases, thereby reducing caloric intake from fats. Orlistat is marketed under various brand names, including Xenical and Alli.
Orlistat was first synthesized in the late 1980s and received approval from regulatory agencies such as the Food and Drug Administration in the United States in 1999 and the European Medicines Agency in 1998. Its development was driven by the need for effective pharmacological interventions in obesity management, particularly to complement lifestyle changes such as diet and exercise.
Orlistat is classified as a small molecule drug and falls under the category of lipase inhibitors. It is recognized for its role in weight management and is categorized as an approved drug by regulatory authorities.
The synthesis of (S,S,R,R)-orlistat involves several key steps that typically include:
The synthesis often utilizes starting materials derived from natural products or synthetic precursors, with careful control over reaction conditions to ensure high yields and purity of the final product. The process may also involve protecting group strategies to prevent unwanted reactions during multi-step synthesis.
The molecular formula for (S,S,R,R)-orlistat is , with a molecular weight of approximately 495.7 g/mol. The compound features a complex structure characterized by multiple functional groups, including:
The IUPAC name for orlistat is (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate. Its structural representation reveals significant steric and electronic interactions that facilitate its binding to lipase enzymes.
Orlistat primarily undergoes hydrolysis in the gastrointestinal tract where it interacts with lipases. The key reactions include:
The binding of orlistat to lipases involves covalent interactions with serine residues at the enzyme's active site, leading to irreversible inhibition. This mechanism is critical for its effectiveness as a weight management agent.
Orlistat's mechanism of action involves:
Clinical studies have demonstrated that orlistat significantly reduces fat absorption without causing systemic effects due to its minimal bioavailability (less than 1% absorbed into circulation) .
Orlistat is primarily used in clinical settings for obesity management, often prescribed alongside dietary modifications. Beyond weight loss, research has explored its potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4